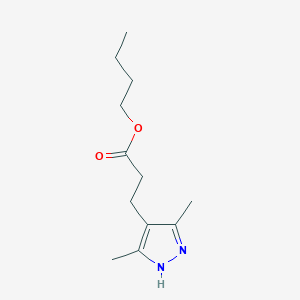

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves diastereoselective routes, utilizing catalytic asymmetric additions or condensations. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which share structural similarities, were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition. This method provides the (S) absolute configuration to the major product, indicating a versatile approach for synthesizing structurally complex pyrazole derivatives (Procopiou et al., 2018).

Molecular Structure Analysis

Crystal structure determination plays a crucial role in understanding the molecular configuration of pyrazole derivatives. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing its monoclinic space group and molecular dimensions, which aids in predicting the behavior and reactivity of similar compounds (李明 et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse and can lead to various functionalized products. For example, reactions of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate proceeded stereoselectively, yielding complex hydrazide products. This showcases the reactivity of pyrazole derivatives in forming new bonds and functional groups (Turk et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal packing, are crucial for their application in various fields. For instance, the synthesis of specific pyrazole compounds has led to molecules with high solubility in saline, indicating potential for pharmaceutical applications (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, underpin the utility of pyrazole derivatives in synthetic chemistry. The versatile reactivity of such compounds allows for the formation of densely functionalized structures, as seen in L-proline-catalyzed domino reactions producing pyrazoles and pyrimidines from simple starting materials (Prasanna et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

Propriétés

IUPAC Name |

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-4-5-8-16-12(15)7-6-11-9(2)13-14-10(11)3/h4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVHOVURKBEONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322986 | |

| Record name | butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

CAS RN |

431892-00-1 | |

| Record name | butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4749078.png)

![5-[2-(allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4749113.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4749127.png)

![2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4749131.png)

![5-[(2-methoxyethyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4749136.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4749141.png)

![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4749147.png)

![3-(2-furylmethyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749177.png)

![4-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749186.png)

![methyl 2-[(N,N-dimethylglycyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4749188.png)

![N-[4-(1-azepanylcarbonyl)phenyl]hexanamide](/img/structure/B4749190.png)